molecular formula C12H15ClO2 B3022094 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane CAS No. 949-06-4

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

Cat. No.: B3022094
CAS No.: 949-06-4
M. Wt: 226.7 g/mol
InChI Key: YYSTYNWZWNOXOQ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane is an organic compound that belongs to the class of aromatic ketones It features a chloro-substituted pentanone chain attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses 4-methoxybenzene (anisole) as the starting material, which undergoes acylation with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 5-Chloro-1-(4-methoxyphenyl)-1-oxopentanoic acid.

    Reduction: 5-Chloro-1-(4-methoxyphenyl)-1-pentanol.

    Substitution: 5-Amino-1-(4-methoxyphenyl)-1-oxopentane or 5-Thio-1-(4-methoxyphenyl)-1-oxopentane.

Scientific Research Applications

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can enhance binding affinity to certain molecular targets, while the chloro and ketone groups may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-hydroxyphenyl)-1-oxopentane: Similar structure but with a hydroxy group instead of a methoxy group.

    5-Bromo-1-(4-methoxyphenyl)-1-oxopentane: Similar structure but with a bromo group instead of a chloro group.

    5-Chloro-1-(4-methoxyphenyl)-1-oxobutane: Similar structure but with a shorter carbon chain.

Uniqueness

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane is unique due to the combination of its chloro, methoxy, and ketone functional groups. This combination imparts specific chemical properties, such as reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-1-(4-methoxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSTYNWZWNOXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507608
Record name 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-06-4
Record name 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using anisole (15.0 g) and 5-chlorovaleryl chloride (18.0 ml) according to the same method as that of Reference Example 1, the title compound was obtained as colorless crystals (27.3 g) having a melting point of 67 to 68° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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